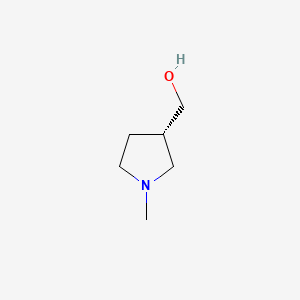

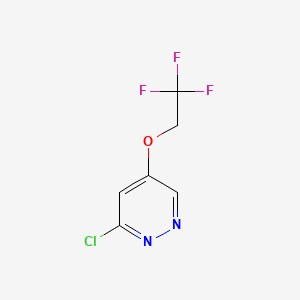

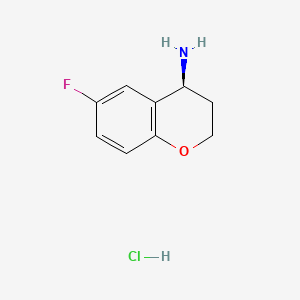

![molecular formula C20H15FO3 B582451 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261913-01-2](/img/structure/B582451.png)

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of similar compounds like 4-(Benzyloxy)biphenyl consists of a biphenyl core with a benzyloxy group attached . The molecules of (4-benzyloxy)phenylacetic acid exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-(Benzyloxy)biphenyl include an average mass of 260.330 Da and a monoisotopic mass of 260.120117 Da . The thermal decomposition of some related complexes indicates that they are stable up to 150 °C .Applications De Recherche Scientifique

Summary of the Application

The compound is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes. These complexes have been found to have significant in vitro antioxidant and antimicrobial activity .

Methods of Application or Experimental Procedures

The compound is used in a condensation reaction with various aminophenol derivatives to create Schiff base ligands. These ligands are then used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes .

Results or Outcomes

The synthesized metal(II) complexes were found to have potent antioxidant activity, with Cu(II) complexes being the most potent, having IC50 values in the 2.98 to 3.89 µM range. The complexes also showed significant antimicrobial activity against several bacterial and fungal strains .

2. Synthesis of Novel Biphenyl-Based Bent-Core Liquid Crystals

Summary of the Application

The compound is used in the synthesis of novel biphenyl-based bent-core (BC) liquid crystals, which have potential applications in electro-optical devices .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of two novel BC compounds, 3′-{4-[4-((S)-3,7-Dimethyloctyloxy)benzoyloxy]benzoyloxy}-4-{4-[4-(Octyloxy)benzoyloxy]benzoyloxy}biphenyl (DOB) and 3′-{4-[4-((S)-3,7-Dimethyloctyloxy)benzoyloxy]benzoyloxy}-4-{4-[4-(Decyloxy)benzoyloxy]benzoyloxy}biphenyl (DDB) .

Results or Outcomes

Both DOB and DDB exhibited B1 mesophase. The phase transition temperatures of both mesogens were determined, and their dielectric properties were studied using dielectric spectroscopy .

3. Inhibitor of Cytochrome P450

Summary of the Application

The compound is used in the synthesis of inhibitors for cytochrome P450, an enzyme that plays a crucial role in the metabolism of drugs in the body .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of various inhibitors, which are then tested for their inhibitory activity against cytochrome P450 .

Results or Outcomes

The synthesized inhibitors were found to be effective in inhibiting the activity of cytochrome P450, which could have significant implications for drug metabolism and pharmacokinetics .

4. Inhibitor of Cytochrome P450

Summary of the Application

The compound is used in the synthesis of inhibitors for cytochrome P450, an enzyme that plays a crucial role in the metabolism of drugs in the body .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of various inhibitors, which are then tested for their inhibitory activity against cytochrome P450 .

Results or Outcomes

The synthesized inhibitors were found to be effective in inhibiting the activity of cytochrome P450, which could have significant implications for drug metabolism and pharmacokinetics .

Safety And Hazards

Propriétés

IUPAC Name |

3-fluoro-4-(4-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)8-11-18(19)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYGSACCJFXIIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692254 |

Source

|

| Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1261913-01-2 |

Source

|

| Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

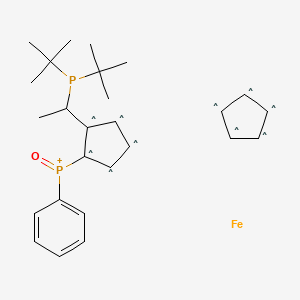

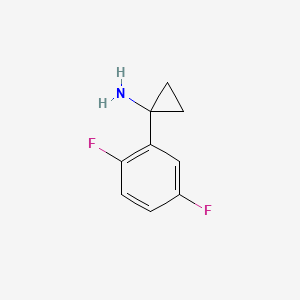

![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)

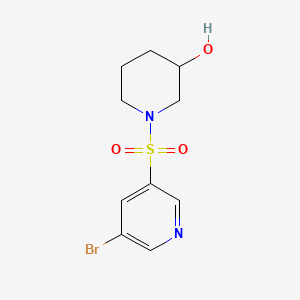

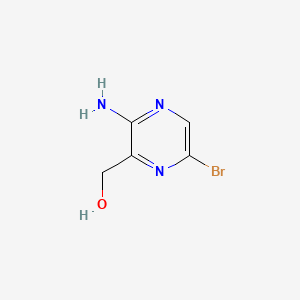

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)

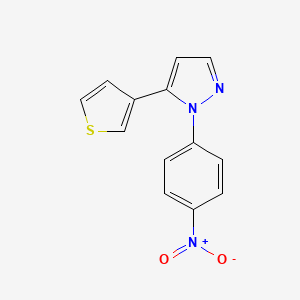

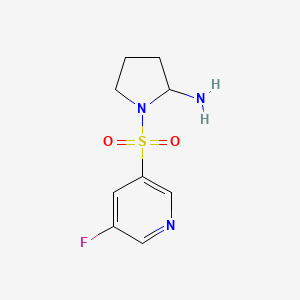

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)

![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)